2-((3-butyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)-N-(2,4-difluorophenyl)acetamide
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Description
Scientific Research Applications
Antifolate and Antitumor Applications
Compounds structurally related to the specified chemical have been explored for their potential as antifolate agents and antitumor agents. For instance, classical and nonclassical 6-arylthio-2,4-diamino-5-ethylpyrrolo[2,3-d]pyrimidines have been synthesized as potential inhibitors of dihydrofolate reductase (DHFR), demonstrating significant antitumor activity. These compounds are part of a broader class of antifolates that aim to inhibit DHFR, a critical enzyme in the folate pathway, which is a target for cancer chemotherapy due to its role in DNA synthesis and repair (Gangjee et al., 2007).
Antimicrobial Activity
Another application area for compounds with similar structures is their potential antimicrobial activity. For example, new heterocycles incorporating the antipyrine moiety have been synthesized and evaluated for their antimicrobial properties. These studies have contributed to the development of novel compounds that could serve as the basis for the development of new antimicrobial agents (Bondock et al., 2008).
Radioisotope Labeling for Imaging
Compounds structurally related to the specified chemical have also been explored for their potential in radioisotope labeling for imaging purposes. For instance, a novel series of 2-phenylpyrazolo[1,5-a]pyrimidineacetamides has been reported as selective ligands of the translocator protein (18 kDa), with potential applications in positron emission tomography (PET) imaging for diagnostic purposes (Dollé et al., 2008).
Synthesis and Structural Analysis
Research also includes the synthesis and structural analysis of compounds with similar structures, which provides foundational knowledge for understanding their properties and potential applications. For instance, the formation and X-ray structure determination of heterocyclic derivatives of guanidine have been documented, offering insights into the chemical and physical properties of these compounds (Banfield et al., 1987).
Properties
IUPAC Name |
2-[(3-butyl-4-oxo-7-phenyl-5H-pyrrolo[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(2,4-difluorophenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22F2N4O2S/c1-2-3-11-30-23(32)22-21(17(13-27-22)15-7-5-4-6-8-15)29-24(30)33-14-20(31)28-19-10-9-16(25)12-18(19)26/h4-10,12-13,27H,2-3,11,14H2,1H3,(H,28,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XIYHIGFBWKRECQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C(=O)C2=C(C(=CN2)C3=CC=CC=C3)N=C1SCC(=O)NC4=C(C=C(C=C4)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22F2N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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